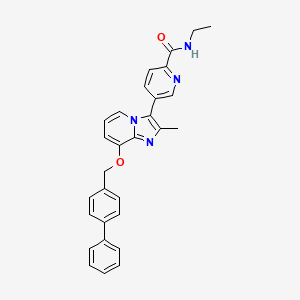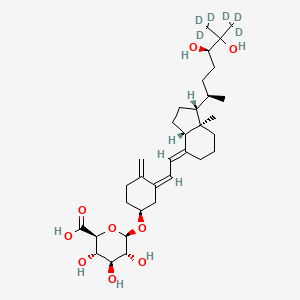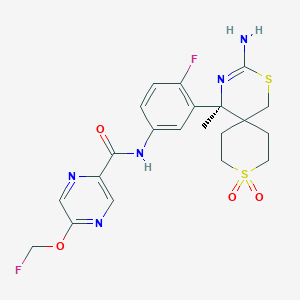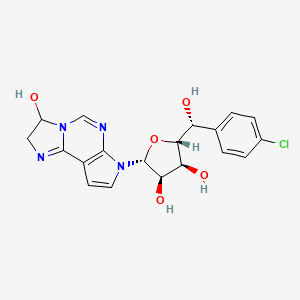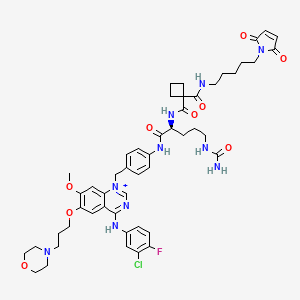
MC-Sq-Cit-PAB-Gefitinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Sq-Cit-PAB-Gefitinib is a compound used in antibody-drug conjugates (ADC) for targeted cancer therapy. It combines the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Gefitinib with the linker MC-Sq-Cit-PAB. This conjugate is designed to deliver the cytotoxic agent directly to cancer cells, thereby minimizing damage to healthy cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MC-Sq-Cit-PAB-Gefitinib is synthesized by conjugating Gefitinib to the lysosomally cleavable peptide linker MC-Sq-Cit-PAB. The synthesis involves multiple steps, including the preparation of the linker and its subsequent attachment to Gefitinib. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the final product .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain high purity and consistency. The process involves large-scale synthesis of the linker and its conjugation to Gefitinib under controlled conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
MC-Sq-Cit-PAB-Gefitinib undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Hydrolysis: Breaking down the compound in the presence of water, particularly in lysosomal environments.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures and pH levels to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions include the active cytotoxic agent released from the linker and the modified linker components .
Wissenschaftliche Forschungsanwendungen
MC-Sq-Cit-PAB-Gefitinib has a wide range of scientific research applications:
Chemistry: Used in the study of drug-linker conjugates and their stability.
Biology: Investigated for its role in targeted drug delivery systems.
Medicine: Applied in the development of targeted cancer therapies, particularly for cancers overexpressing EGFR.
Industry: Utilized in the production of ADCs for clinical research and potential therapeutic use
Wirkmechanismus
MC-Sq-Cit-PAB-Gefitinib exerts its effects by inhibiting the EGFR tyrosine kinase. Gefitinib binds to the adenosine triphosphate (ATP)-binding site of the enzyme, blocking signal transduction pathways that promote cell proliferation. The linker MC-Sq-Cit-PAB facilitates the targeted delivery of Gefitinib to cancer cells, where it is cleaved in the lysosomes to release the active drug .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MC-Val-Cit-PAB-Gefitinib: Another ADC linker conjugate with similar properties.
MC-Mal-Cit-PAB-Gefitinib: A variant with a different linker structure.
Uniqueness
MC-Sq-Cit-PAB-Gefitinib is unique due to its specific linker structure, which enhances its stability and efficacy in targeted drug delivery. The lysosomally cleavable peptide linker ensures the selective release of the cytotoxic agent within cancer cells, reducing off-target effects .
Eigenschaften
Molekularformel |
C50H61ClFN10O9+ |
|---|---|
Molekulargewicht |
1000.5 g/mol |
IUPAC-Name |
1-N'-[(2S)-5-(carbamoylamino)-1-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide |
InChI |
InChI=1S/C50H60ClFN10O9/c1-69-41-30-40-36(29-42(41)71-25-7-21-60-23-26-70-27-24-60)45(57-35-13-14-38(52)37(51)28-35)56-32-61(40)31-33-9-11-34(12-10-33)58-46(65)39(8-5-20-55-49(53)68)59-48(67)50(17-6-18-50)47(66)54-19-3-2-4-22-62-43(63)15-16-44(62)64/h9-16,28-30,32,39H,2-8,17-27,31H2,1H3,(H6,53,54,55,58,59,65,66,67,68)/p+1/t39-/m0/s1 |
InChI-Schlüssel |
REJVAWZXGMNZAU-KDXMTYKHSA-O |
Isomerische SMILES |
COC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7 |
Kanonische SMILES |
COC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


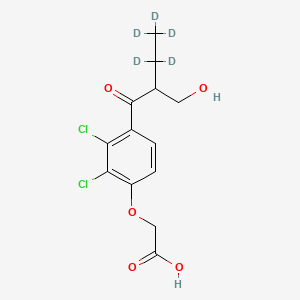
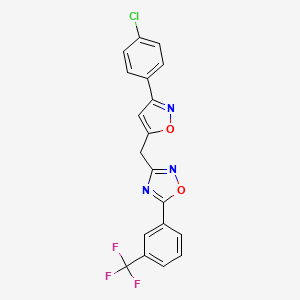
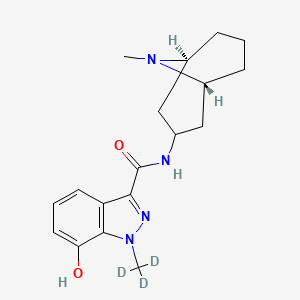
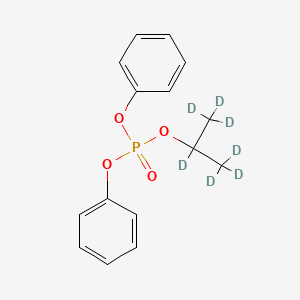
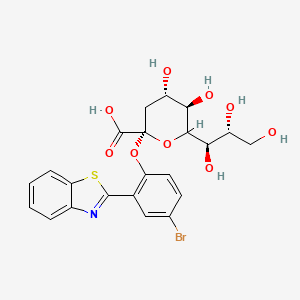
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
